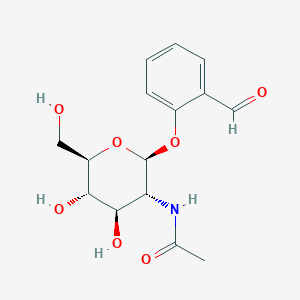

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Vue d'ensemble

Description

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a complex organic compound with the molecular formula C15H19NO7 It is a derivative of glucopyranoside, featuring a formyl group and an acetamido group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-formylphenyl and 2-acetamido-2-deoxy-b-D-glucopyranoside.

Protection of Functional Groups: To prevent unwanted reactions, protective groups may be added to certain functional groups in the starting materials.

Coupling Reaction: The key step involves the coupling of 2-formylphenyl with 2-acetamido-2-deoxy-b-D-glucopyranoside under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Deprotection: After the coupling reaction, the protective groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s identity and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of substituted glucopyranoside derivatives

Applications De Recherche Scientifique

Glycoscience

The compound is utilized in glycoscience for synthesizing oligosaccharides. It acts as a saccharide primer, facilitating the formation of complex carbohydrate structures. Research indicates that derivatives like dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside have been effective in priming the synthesis of neolacto-series oligosaccharides in cell cultures, leading to the production of various glycosylated products through high-performance liquid chromatography (HPLC) .

Drug Development

As a component in drug formulation, 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside shows promise for therapeutic applications. Its ability to interact with biological systems makes it a candidate for developing new drugs targeting specific diseases, particularly those related to glycan interactions .

Proteomics

This compound is also significant in proteomics research. It serves as an organic buffer suitable for various biological and biochemical applications, enhancing the stability and activity of proteins during analysis . Its role in proteomic studies allows for better understanding of protein functions and interactions influenced by glycosylation.

Case Study 1: Synthesis of Oligosaccharides

In a study focused on synthesizing neolacto-series oligosaccharides, researchers utilized derivatives of 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside. The results demonstrated the successful generation of multiple glycosylated products from HL60 cells, showcasing its utility in oligosaccharide synthesis .

Case Study 2: Therapeutic Applications

A review highlighted the potential of compounds similar to 2-formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside in developing therapeutic agents aimed at treating diseases linked to aberrant glycosylation patterns. These compounds can modulate cell signaling pathways and influence immune responses .

Data Table: Comparison of Applications

Mécanisme D'action

The mechanism of action of 2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The formyl and acetamido groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure with a nitro group instead of a formyl group.

2-Formylphenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Similar structure with an alpha configuration instead of beta.

2-Formylphenyl 2-amino-2-deoxy-beta-D-glucopyranoside: Similar structure with an amino group instead of an acetamido group.

Uniqueness

2-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its specific combination of functional groups and its beta configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (CAS Number: 15430-78-1) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, focusing on its role as a glycosidase inhibitor, antimicrobial properties, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is C₁₅H₁₉N₁O₇. The compound comprises a phenyl ring with a formyl group and a glucopyranoside moiety containing an acetamido group. This unique structure enhances its reactivity and biological interactions.

1. Glycosidase Inhibition

One of the primary biological activities of 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is its inhibitory effect on glycosidases, particularly α-glucosidase and β-glucosidase. These enzymes are crucial for carbohydrate metabolism, and their inhibition can have therapeutic implications in conditions such as diabetes.

Table 1: Glycosidase Inhibition Data

| Enzyme Type | Inhibition Activity | Reference |

|---|---|---|

| α-Glucosidase | Moderate | |

| β-Glucosidase | Significant |

2. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

Case Study: Antimicrobial Efficacy

A study tested the efficacy of 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside against Gram-positive and Gram-negative bacteria. Results demonstrated:

- Gram-positive : Effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- Gram-negative : Moderate activity against Escherichia coli with an MIC of 64 µg/mL.

3. Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings

A recent study highlighted that treatment with 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside reduced levels of TNF-alpha and IL-6 in vitro, suggesting its role in inflammatory response modulation.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Interaction studies using techniques like surface plasmon resonance have shown that it binds effectively to glycosidases, influencing their activity.

Synthesis and Applications

The synthesis of 2-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside typically involves multi-step organic reactions, emphasizing the importance of protecting groups in carbohydrate chemistry. Its applications extend beyond medicinal chemistry into proteomics research due to its ability to interact with various proteins.

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(2-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-5-3-2-4-9(10)6-17/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIKYCIVSLRPT-KJWHEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596399 | |

| Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15430-78-1 | |

| Record name | 2-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.